molecular formula C15H18N2O B1316634 6-benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one CAS No. 210539-03-0

6-benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one

Cat. No. B1316634
M. Wt: 242.32 g/mol
InChI Key: SZWKETFREPZUDD-UHFFFAOYSA-N
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Description

6-benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one, commonly referred to as 6-BHN, is a novel small molecule that has been studied for its potential applications in various scientific research areas. 6-BHN is a member of the naphthyridine family of compounds and is characterized by its six-membered ring structure containing a benzyl substituent. The structure of 6-BHN is similar to that of other naphthyridine compounds, which makes it an attractive target for further research. In recent years, 6-BHN has been studied for its potential applications in the areas of drug discovery, medicinal chemistry, and biotechnology.

Scientific Research Applications

Medicinal Chemistry and Kinase Inhibition

  • c-Met Kinase Inhibitors : The 1,6-naphthyridine motif, related to 6-benzyl-1,6-naphthyridin-2(1H)-one, is identified as a new class of c-Met kinase inhibitors. Incorporating a cyclic urea pharmacophore into this framework resulted in significant Met inhibition, useful in cancer treatment (Wang et al., 2013).

Synthetic Methods and Applications

  • Diverse Biomedical Applications : Naphthyridines, including 1,6-naphthyridin-2(1H)-ones, are recognized for their ability to provide ligands for several body receptors. Their diverse substituents contribute to a variety of biomedical applications, highlighting their versatility in drug development (Oliveras et al., 2021).

  • General Synthesis Methods : Innovative methods have been developed for synthesizing 7,8-dihydro-1,6-naphthyridin-5(6H)-ones and 3,4-dihydro-2,7-naphthyridin-1(2H)-ones, expanding the possibilities for creating derivatives with specific pharmacological properties (Murray et al., 2023).

Antimicrobial and Antiviral Applications

  • Antimicrobial Activity : Certain substituted 3-aryl-1,8-naphthyridine derivatives showed notable antimicrobial activity. The synthesis of these compounds involves simple and efficient methods, demonstrating their potential in developing new antimicrobial agents (Ravi et al., 2018).

  • HIV Integrase Inhibitors : Derivatives of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one have been shown to be potent inhibitors of HIV-integrase, an enzyme critical for the HIV replication process. These compounds have demonstrated low nanomolar IC(50) values in assays and potent antiviral activity in cellular assays (Boros et al., 2009).

Photochemical and Antioxidant Properties

  • Photochromism in Organic Chemistry : The photochemical mechanism of certain naphthyridinone derivatives, including their photochromic behavior and potential applications in materials science, has been elucidated using spectroscopy techniques (Aloïse et al., 2006).

  • Antioxidant Activity in Lipid Membranes : Tetrahydro-1,8-naphthyridinol analogs of alpha-tocopherol have been demonstrated to exhibit significantly better peroxyl radical trapping activity than alpha-tocopherol itself. This highlights their potential as powerful antioxidants in lipid membranes and low-density lipoproteins (Nam et al., 2007).

properties

IUPAC Name

6-benzyl-1,3,4,5,7,8-hexahydro-1,6-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c18-15-7-6-13-11-17(9-8-14(13)16-15)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWKETFREPZUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1CN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585553
Record name 6-Benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one

CAS RN

210539-03-0
Record name 6-Benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-benzyl-1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-benzyl-4-piperidone (213 g, 1.13 mol) in toluene (700 ml) was added pyrrolidine (190 ml, 2.25 mol), the reaction mixture was fitted with a Dean-Stark head and heated to 150° C. for 18 h. The reaction mixture was cooled and evaporated under reduced pressure, p-toluenesulphonic acid (4.0 g, 0.022 mol) was then added to the residue followed by acrylamide (160 g, 2.25 mol). The reaction mixture was heated with rapid stirring to 90° C. for 1.5 h and then for a further 2 h at 120° C. The cooled mixture was then filtered and the solid obtained washed with acetone followed by ether. The mother liquors were combined, evaporated under reduced pressure and the residue partitioned between EtOAc and H2O. The organic layer was separated, dried over MgSO4 and evaporated under reduced pressure to afford a further batch of solid. The solids were combined and heated to reflux with 4-toluenesulphonic acid (10 g, 0.056 mol) in dioxane (400 ml) for 18 h. On cooling, a colourless crystalline product was formed which was filtered and washed with EtOAc to afford the subtitle compound as colourless crystals (176 g, 65%). Rf 0.1 (EtOAc). 1H NMR (CDCl3) δ: 2.20 (4H, d), 2.50 (2H, t), 2.70 (2H, s), 3.00 (2H,s), 3.65 (2H, s), 7.20-7.45 (5H, m).
Quantity
213 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
10 g
Type
catalyst
Reaction Step Four
Yield
65%

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